An In-depth Technical Guide to the Synthesis and Chemical Structure of Quinfamide
An In-depth Technical Guide to the Synthesis and Chemical Structure of Quinfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinfamide, a potent luminal amebicide, is a dichloroacetyl quinolol ester recognized for its efficacy against intestinal amoebiasis. This technical guide provides a comprehensive overview of its synthesis and chemical structure, intended to support researchers and professionals in drug development. The synthesis is a two-step process commencing with the dichloroacetylation of 6-hydroxytetrahydroquinoline, followed by esterification with 2-furoyl chloride. This document details the experimental protocols for these synthetic steps and presents a thorough characterization of the final compound, including its key physicochemical and spectroscopic data.
Chemical Structure and Properties
Quinfamide is chemically known as [1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate. Its structure is characterized by a tetrahydroquinoline core, functionalized with a dichloroacetyl group on the nitrogen atom and a 2-furoate ester at the 6-position.
Table 1: Physicochemical Properties of Quinfamide [1][2]
| Property | Value |
| CAS Number | 62265-68-3 |
| Molecular Formula | C₁₆H₁₃Cl₂NO₄ |
| Molecular Weight | 354.18 g/mol |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 144-147°C |
| Purity (HPLC) | >99%[3] |
Synthesis of Quinfamide
The synthesis of Quinfamide is a two-step process, starting from the commercially available 6-hydroxytetrahydroquinoline. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Quinfamide.
Experimental Protocols
Step 1: Synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol [4]
This step involves the N-acylation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride.
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Materials:
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6-Hydroxytetrahydroquinoline
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Dichloroacetyl chloride
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Anhydrous dichloromethane (B109758) or tetrahydrofuran (B95107) (THF)
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Procedure:
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In a reaction vessel, dissolve 6-hydroxytetrahydroquinoline in anhydrous dichloromethane or THF under an inert atmosphere.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add dichloroacetyl chloride to the cooled solution while stirring.
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Add triethylamine dropwise to neutralize the hydrochloric acid generated during the reaction.
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Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by washing with water and brine.
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The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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Step 2: Synthesis of Quinfamide (1-(Dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline)
This final step is the O-acylation of the intermediate with 2-furoyl chloride to yield Quinfamide.
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Materials:
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1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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2-Furoyl chloride
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Anhydrous solvent (e.g., dichloromethane, pyridine)
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Base (e.g., triethylamine, pyridine)
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Procedure:
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Dissolve 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol in an anhydrous solvent under an inert atmosphere.
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Add a suitable base to act as a scavenger for the HCl produced.
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Cool the mixture to 0 °C.
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Slowly add 2-furoyl chloride to the reaction mixture.
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The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).
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The work-up procedure generally involves washing the reaction mixture with aqueous solutions to remove the base and any salts.
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The organic layer is dried and the solvent evaporated to yield the crude product.
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Purification is achieved by recrystallization or column chromatography to afford pure Quinfamide.
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Spectroscopic Characterization
The chemical structure of Quinfamide is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.
Table 2: ¹H NMR Spectral Data of Quinfamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of Quinfamide
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: While a Certificate of Analysis confirms the use of ¹H NMR for identity confirmation, specific peak assignments are not publicly available in the searched literature.[3]
Infrared (IR) Spectroscopy
The IR spectrum of Quinfamide reveals the presence of its key functional groups.
Table 4: IR Spectral Data of Quinfamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available in search results | C=O (ester) | |
| C=O (amide) | ||
| C-O (ester) | ||
| C-Cl | ||
| Aromatic C-H | ||
| Aliphatic C-H |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Quinfamide and to study its fragmentation pattern.
Table 5: Mass Spectrometry Data of Quinfamide
| m/z | Interpretation |
| 353.02 | [M]⁺ (Monoisotopic Mass)[1] |
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the final characterized product.
Caption: Logical workflow of Quinfamide synthesis and characterization.
Conclusion
This technical guide has outlined the synthetic pathway and structural characteristics of Quinfamide. The two-step synthesis is efficient, and the structure of the final compound is well-defined by standard spectroscopic methods. While detailed experimental procedures and complete spectroscopic data are proprietary or not fully available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this important antiparasitic agent. Further research into the detailed mechanistic pathways of its synthesis and the acquisition of a complete public spectroscopic database would be valuable for the scientific community.
